Compound Description: N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as Ivacaftor, is an approved potentiator drug for cystic fibrosis caused by the ∆F508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). It acts by improving the chloride channel function of CFTR. [] Research has shown that Ivacaftor can reduce the cellular stability of ∆F508-CFTR and interfere with the efficacy of investigational corrector drugs. []
Relevance: Ivacaftor and methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate share a similar therapeutic target: CFTR. Although structurally distinct, both compounds are designed to modulate CFTR function, highlighting a connection in their pharmacological class as CFTR modulators. []
Compound Description: 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid is an investigational corrector drug for the treatment of cystic fibrosis. [] It is designed to improve the cellular processing of ∆F508-CFTR. []
Relevance: Similar to methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate, this compound features a cyclopropylcarbonyl amino group. This shared motif suggests a potential common binding interaction with a specific region of the CFTR protein, linking these compounds through a structure-activity relationship within the class of CFTR correctors. []
Compound Description: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) is another investigational corrector drug under development for cystic fibrosis. [] Its mechanism of action involves enhancing the cellular processing of ∆F508-CFTR. []
Relevance: While this compound does not share the same core structure as methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate, its designation as a CFTR corrector places it within the same therapeutic class. Both compounds are designed to address the defective processing of ∆F508-CFTR, connecting them through a shared therapeutic goal within the field of cystic fibrosis drug development. []
Compound Description: 5-(4-Chlorophenyl)-3-methyl-2-((2R)-2-(((1-methylethyl)amino)methyl)-1-pyrrolidinyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone (AMG657417) undergoes a novel biotransformation involving the conversion of an aminopyrrolidine to an aminopiperidine ring via human CYP3A enzymes. [] This metabolic pathway was elucidated using human liver S9 fractions and recombinant CYP3A4. []
Relevance: AMG657417 and methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate both contain a 4-chlorophenyl group and a piperidine ring as prominent structural elements. This shared scaffold suggests potential similarities in their physicochemical properties and possibly a shared target, connecting them through a structural analogy. []
Compound Description: 5-(4-chlorophenyl)-3-methyl-2-((1-(1-methylethyl)-3-piperidinyl)amino)-6-(4-pyridinyl)-4(3H)-pyrimidinone is the primary metabolite (M18) formed from the biotransformation of AMG657417. [] This metabolite arises from the enzymatic conversion of the aminopyrrolidine moiety in AMG657417 to an aminopiperidine ring. []
Relevance: The key structural difference between this metabolite and methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate lies in the substitution pattern on the piperidine ring and the presence of a pyrimidinone core in the metabolite. Despite these distinctions, the shared presence of a 4-chlorophenyl group and a piperidine ring suggests potential overlap in their pharmacological properties, making this metabolite a relevant structural analog. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.